acetyl}hydrazinylidene)butanamide](/img/structure/B11098327.png)
(3E)-N-(2,4-dichlorophenyl)-3-(2-{[(2-methylpropyl)amino](oxo)acetyl}hydrazinylidene)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-(ISOBUTYLAMINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE is a synthetic organic compound. It is characterized by the presence of a dichlorophenyl group, an isobutylamino group, and a hydrazono butanamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-(ISOBUTYLAMINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 4 positions.
Introduction of the Isobutylamino Group: This can be achieved through a nucleophilic substitution reaction where an isobutylamine reacts with an appropriate electrophilic intermediate.
Formation of the Hydrazono Butanamide Moiety: This involves the reaction of a hydrazine derivative with a butanamide precursor under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or hydrazono groups.
Reduction: Reduction reactions can occur, especially at the carbonyl groups.
Substitution: The dichlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes.
Medicine
Drug Development: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Material Science: Studied for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-(ISOBUTYLAMINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and leading to various biological effects. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-(METHYLAMINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE
- N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-(ETHYLAMINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE
Uniqueness
N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-(ISOBUTYLAMINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE is unique due to the presence of the isobutylamino group, which may confer distinct biological activities compared to its analogs with different substituents.
Properties
Molecular Formula |
C16H20Cl2N4O3 |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
N'-[(E)-[4-(2,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]-N-(2-methylpropyl)oxamide |
InChI |
InChI=1S/C16H20Cl2N4O3/c1-9(2)8-19-15(24)16(25)22-21-10(3)6-14(23)20-13-5-4-11(17)7-12(13)18/h4-5,7,9H,6,8H2,1-3H3,(H,19,24)(H,20,23)(H,22,25)/b21-10+ |
InChI Key |
YXNYRBVEKCCDCY-UFFVCSGVSA-N |
Isomeric SMILES |
CC(C)CNC(=O)C(=O)N/N=C(\C)/CC(=O)NC1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NN=C(C)CC(=O)NC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenacyl 2-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylacetate](/img/structure/B11098249.png)
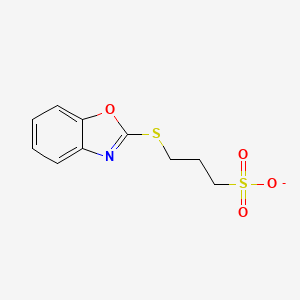
![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11098258.png)
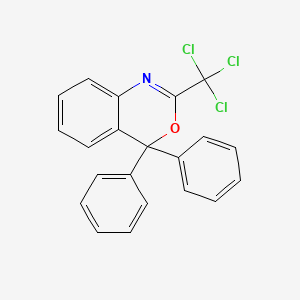
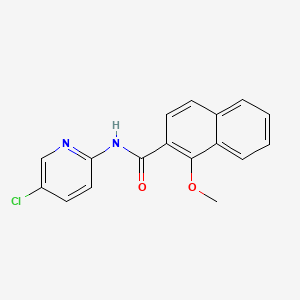
acetyl}hydrazinylidene)butanamide](/img/structure/B11098274.png)
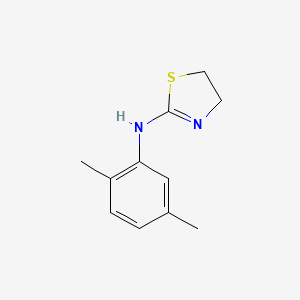
![(5E)-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}-1-(4-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11098281.png)
![2-[(4,6-Dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)sulfanyl]-N~1~-(2-pyridyl)acetamide](/img/structure/B11098282.png)
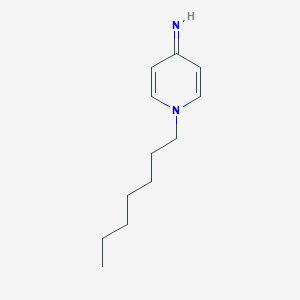
![N-(2,4-dimethylphenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B11098298.png)
![2-{3-Chloro[(4-methylphenyl)sulfonyl]anilino}-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B11098301.png)
![(2Z)-3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11098306.png)
![4-methyl-N-{2-[(3-methylphenyl)carbamoyl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11098312.png)
